Ethyl 2-bromo-6-nitrobenzoate

Description

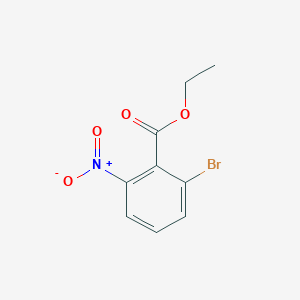

Ethyl 2-bromo-6-nitrobenzoate (CAS: Not explicitly provided; Ref: 3D-LAC60662) is a substituted benzoate ester featuring a bromine atom at the 2-position and a nitro group at the 6-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure combines electron-withdrawing groups (bromo and nitro) that influence its reactivity, making it valuable for nucleophilic substitution reactions or as a precursor for more complex molecules.

Properties

IUPAC Name |

ethyl 2-bromo-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHOPKRJTRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-6-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-nitrobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Coupling: Palladium catalysts with boronic acids in the presence of a base.

Major Products:

Substitution: Ethyl 2-methoxy-6-nitrobenzoate.

Reduction: Ethyl 2-bromo-6-aminobenzoate.

Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Ethyl 2-bromo-6-nitrobenzoate is utilized in several scientific research areas:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-nitrobenzoate in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparative studies on Ethyl 2-bromo-6-nitrobenzoate are scarce in the provided evidence, its structural analogs and functional group analogs can be analyzed for reactivity, stability, and applications:

Ethyl 4-nitrobenzoate

- Structure : Lacks the bromine substituent but retains the nitro group at the para position.

- Reactivity : The absence of bromine reduces opportunities for halogen-based reactions (e.g., Suzuki couplings). Nitro groups enhance electrophilicity, facilitating reductions to amines.

- Applications : Widely used in esterification studies and as a standard in chromatography.

Ethyl 2-bromobenzoate

- Structure : Contains bromine at the 2-position but lacks the nitro group.

- Reactivity : Bromine enables cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig aminations). The absence of a nitro group reduces electron withdrawal, altering reaction kinetics.

- Applications : Common in aryl halide chemistry for constructing biaryl systems.

Ethyl 3-nitrobenzoate

- Structure : Nitro group at the meta position instead of ortho.

- Reactivity : Meta-substitution sterically and electronically differs from ortho-substitution, affecting regioselectivity in further derivatizations.

- Applications : Used in studies on directing effects in electrophilic aromatic substitution.

Bioactive Analogs from Natural Extracts

Evidence from Tanzanian spice extracts (Tables 23, 26) and Dicranoloma reflexum (Table 3) highlights bioactive ethyl acetate-soluble compounds like curcuminoids and flavonoids . While these are structurally distinct from this compound, they underscore the role of ester groups in bioavailability and solubility.

Key Differences and Research Implications

Biological Activity

Ethyl 2-bromo-6-nitrobenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzoate structure. Its molecular formula is . The nitro group is particularly significant as it can participate in various biochemical reactions, including redox processes, which are crucial for cellular metabolism and signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can act as an electron acceptor, facilitating redox reactions that influence enzyme activities and metabolic pathways.

- Enzyme Interaction : Studies suggest that this compound may interact with specific enzymes, potentially modulating their activities. This interaction could be vital in therapeutic contexts, especially in targeting diseases where enzyme dysregulation is a factor.

- Protein Binding : this compound may form hydrogen bonds with various biomolecules, impacting protein interactions and cellular processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. It may function as an antagonist to antiapoptotic proteins such as Bcl-2, which are often overexpressed in cancer cells. This antagonism could sensitize cancer cells to standard therapies like cisplatin .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to bind to antiapoptotic proteins correlates positively with its cytotoxic efficacy .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro and bromo substituents | Anticancer activity, enzyme modulation |

| Ethyl 2-chloro-6-nitrobenzoate | Chlorine instead of bromine | Similar enzyme interactions |

| Ethyl 2-fluoro-6-nitrobenzoate | Fluorine substituent | Increased stability and reactivity |

| Ethyl 2-(bromomethyl)-6-nitrobenzoate | Bromomethyl group present | Versatile in chemical synthesis |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on Jurkat cells (a type of leukemia cell line). Results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against leukemia .

- Interaction with Bcl-2 Proteins : Research demonstrated that this compound effectively binds to Bcl-2 proteins, enhancing the efficacy of other anticancer agents. This study supports the hypothesis that it could serve as a valuable component in combination therapies for cancers characterized by Bcl-2 overexpression .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Ethyl 2-bromo-6-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromination and nitration of ethyl benzoate derivatives. Key considerations include:

- Solvent Selection : Ethyl lactate, a green solvent, can enhance reaction efficiency due to its polarity and low toxicity .

- Nitro Group Introduction : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by TLC or HPLC to confirm intermediate steps.

- Catalysts : Lewis acids like FeBr₃ may enhance bromination regioselectivity.

Advanced: How can SHELX software resolve crystallographic ambiguities in this compound structures?

Methodological Answer:

- Structure Solution : Use SHELXD for initial phase determination via dual-space recycling, leveraging the compound’s heavy atoms (Br) for anomalous scattering .

- Refinement : SHELXL refines positional and thermal parameters against high-resolution data. Apply TWIN commands if twinning is detected .

- Validation : Check for outliers in bond lengths/angles using CIF validation tools (e.g., PLATON) to ensure compliance with geometric restraints .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) using crystallographic data .

- Computational Tools : Use Mercury (CCDC) to visualize and quantify interactions. Compare with DFT-calculated electrostatic potentials to validate donor/acceptor roles .

- Thermal Ellipsoids : Assess anisotropic displacement parameters to identify dynamic vs. static disorder in hydrogen-bonded motifs .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., nitro: δ ~140 ppm for C-NO₂; bromo: δ ~110 ppm for C-Br). Use DEPT-135 to distinguish CH₃/CH₂ groups.

- IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) groups. Scale computed IR frequencies (e.g., B3LYP/6-311+G(d,p)) by 0.96 to match experimental data .

- X-ray Diffraction : Validate molecular geometry via single-crystal analysis. Compare experimental vs. simulated powder patterns to detect polymorphism .

Advanced: How can researchers address discrepancies between computational predictions and experimental data (e.g., IR spectra or crystal packing)?

Methodological Answer:

- Frequency Scaling : Apply a 0.96 scaling factor to DFT-calculated IR frequencies to align with experimental O–H or C=O stretches .

- Crystal Packing Simulations : Use forcefield-based (e.g., COMPASS) or ab initio MD simulations to assess lattice energies. Compare with experimental density data to identify overlooked intermolecular interactions .

- Error Analysis : Statistically evaluate R-factors and residual density maps to distinguish systematic errors (e.g., twinning) from model inadequacies .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states (TS) at the M06-2X/def2-TZVP level to model SNAr mechanisms. Analyze Fukui indices to identify electrophilic centers (e.g., C-Br site) .

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize TS through dipole interactions .

- Kinetic Isotope Effects (KIEs) : Compare computed vs. experimental KIEs to validate mechanistic pathways.

Basic: How should researchers purify this compound to achieve >95% purity for kinetic studies?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) gradients. Monitor fractions by HPLC-MS.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for slow crystallization. Characterize purity via melting point and DSC .

- Sublimation : For thermally stable batches, employ vacuum sublimation to remove low-volatility impurities.

Advanced: How can high-throughput crystallography pipelines improve structural analysis of nitroaromatic derivatives like this compound?

Methodological Answer:

- Automated Data Collection : Use synchrotron sources with robotic sample changers to collect multiple datasets rapidly.

- Pipeline Integration : Combine SHELXC/D/E for fast phasing and Olex2 for real-time refinement. Validate outputs with CheckCIF to flag outliers .

- Machine Learning : Train models on existing nitroaromatic CIFs to predict space groups or detect twinning from raw diffraction images .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.